

# 7-O-Demethyl rapamycin as a rapamycin impurity and metabolite

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *7-O-Demethyl rapamycin*

Cat. No.: B15560729

[Get Quote](#)

An In-depth Technical Guide to **7-O-Demethyl Rapamycin**: A Core Impurity and Metabolite

## Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first isolated from the bacterium *Streptomyces hygroscopicus*.<sup>[1]</sup> It is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.<sup>[2][3]</sup> This activity makes rapamycin and its derivatives (rapalogs) essential drugs in clinical settings, primarily as immunosuppressants to prevent organ transplant rejection and as anti-cancer agents.<sup>[3][4][5]</sup>

The manufacturing, stability, and metabolic fate of rapamycin are critical aspects of its pharmaceutical development. During its production via fermentation, and as a product of in vivo metabolism, various related substances are formed. Among the most significant of these is **7-O-demethyl rapamycin** (also known as 7-O-Desmethyl Sirolimus or Novolimus).<sup>[6]</sup> This compound is both a process-related impurity and a key human metabolite.<sup>[6][7]</sup> Understanding the physicochemical properties, biological activity, and analytical methodologies for **7-O-demethyl rapamycin** is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of rapamycin-based therapies. This guide provides a comprehensive technical overview of **7-O-demethyl rapamycin**, consolidating current knowledge on its formation, activity, and analysis.

# Chapter 1: Physicochemical and General Information

**7-O-demethyl rapamycin** is structurally similar to its parent compound, differing by the absence of a methyl group at the C-7 position. This modification, while seemingly minor, influences its biological activity and analytical characterization. The compound is commercially available as a reference standard for analytical and research purposes.[\[8\]](#)[\[9\]](#)

| Property            | Value                                                | References                                                   |
|---------------------|------------------------------------------------------|--------------------------------------------------------------|
| Chemical Name       | 7-O-Demethyl Sirolimus                               | <a href="#">[6]</a> <a href="#">[9]</a>                      |
| Synonyms            | 7-O-Desmethyl Rapamycin,<br>Novolimus                | <a href="#">[6]</a> <a href="#">[10]</a>                     |
| CAS Number          | 151519-50-5                                          | <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>  |
| Molecular Formula   | C <sub>50</sub> H <sub>77</sub> NO <sub>13</sub>     | <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[11]</a> |
| Molecular Weight    | 900.15 g/mol                                         | <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[9]</a>  |
| Purity (Commercial) | Available as ≥85% or ~80% for<br>reference standards | <a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| Type                | Impurity, Metabolite                                 | <a href="#">[9]</a> <a href="#">[12]</a>                     |

# Chapter 2: 7-O-Demethyl Rapamycin as a Metabolite

Rapamycin is extensively metabolized in the body, primarily by cytochrome P450 3A (CYP3A) enzymes in the liver and intestine.[\[2\]](#)[\[13\]](#) The primary metabolic pathways are demethylation and hydroxylation.[\[14\]](#)[\[15\]](#) Following oral administration in humans, **7-O-demethyl rapamycin** is one of several major metabolites identified in blood, alongside 41-O-demethyl rapamycin and various hydroxylated derivatives.[\[7\]](#)[\[16\]](#)[\[17\]](#)

While metabolites of sirolimus are generally considered to have low immunosuppressive activity and are not thought to play a major role in the clinical pharmacology of the parent drug, their characterization is vital for comprehensive pharmacokinetic and safety profiling.[\[7\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)**Figure 1:** Metabolic pathways of Rapamycin (Sirolimus).

## Pharmacokinetic Data

Studies analyzing blood samples from patients and healthy volunteers have quantified the relative abundance of rapamycin metabolites. These data are crucial for understanding the drug's disposition.

| Metabolite                     | Relative Abundance (% of Total Sirolimus Derivatives) | Reference                                |
|--------------------------------|-------------------------------------------------------|------------------------------------------|
| Sirolimus (Unchanged)          | 69.7%                                                 | <a href="#">[15]</a>                     |
| 39-O-demethyl sirolimus        | 9.3%                                                  | <a href="#">[15]</a>                     |
| 34-hydroxy sirolimus           | 9.3%                                                  | <a href="#">[15]</a>                     |
| 12-hydroxy sirolimus           | 4.6%                                                  | <a href="#">[15]</a>                     |
| 16-O-demethyl sirolimus        | 2.2%                                                  | <a href="#">[15]</a>                     |
| Dihydroxylated metabolites     | 3.0%                                                  | <a href="#">[15]</a>                     |
| Individual Metabolites (range) | 6-17% (at 24 hours post-administration)               | <a href="#">[7]</a> <a href="#">[16]</a> |

## Chapter 3: 7-O-Demethyl Rapamycin as an Impurity

**7-O-demethyl rapamycin** is also a known process-related impurity that can arise during the fermentation of *S. hygroscopicus*.[\[1\]](#) Its presence, along with other analogs and isomers, necessitates robust purification and analytical methods to ensure the final drug product meets stringent regulatory standards.[\[18\]](#)[\[19\]](#) Forced degradation studies, which are used to identify potential degradation products and validate the stability-indicating power of analytical methods, have also shown the formation of various rapamycin-related substances under stress conditions like oxidation.[\[20\]](#)[\[21\]](#)[\[22\]](#)

## Chapter 4: Biological Activity and Mechanism of Action

**7-O-demethyl rapamycin** is reported to possess antifungal, immunosuppressive, and tumor cell growth-inhibiting properties.[\[4\]](#)[\[23\]](#) The biological activity of rapamycin is mediated by its

binding to the immunophilin FKBP12. This complex then binds to and inhibits mTORC1 (mechanistic Target of Rapamycin Complex 1).

Structure-activity relationship studies have revealed that the rapamycin molecule has two functional domains: a "binding domain" that interacts with FKBP12 and an "effector domain" that interacts with mTOR. Research on C-7 modified analogs indicates that the C-7 methoxy group is a key part of the effector domain, positioned at the interface between FKBP12 and mTOR in the ternary complex.<sup>[24]</sup> Therefore, the demethylation at this position directly impacts the interaction with the target protein, likely altering the compound's potency compared to the parent drug.



[Click to download full resolution via product page](#)

**Figure 2:** Mechanism of mTORC1 inhibition by Rapamycin.

## Chapter 5: Analytical Methodologies

Accurate detection and quantification of **7-O-demethyl rapamycin** as both an impurity and a metabolite are critical. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the primary analytical technique employed.



[Click to download full resolution via product page](#)**Figure 3:** Analytical workflow for impurity/metabolite analysis.

## Experimental Protocol 1: Reversed-Phase HPLC for Impurity Analysis

This protocol is a representative method for separating rapamycin from its process-related impurities based on published methodologies.[18][25]

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: C18 or C8 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).[18][25]
- Mobile Phase A: A mixture of Methanol, Acetonitrile, and Water (e.g., 5:20:75 v/v/v).[18]
- Mobile Phase B: A mixture of Methanol and Acetonitrile (e.g., 45:55 v/v).[18]
- Flow Rate: 1.0 mL/min.[25]
- Column Temperature: 50-57 °C.[18][25]
- Detection: UV at 277 nm or 280 nm.[25][26]
- Injection Volume: 10-20  $\mu$ L.
- Elution Mode: Gradient elution. A typical gradient might be:
  - 0-10 min: 60% A, 40% B
  - 10-40 min: Linear gradient to 45% A, 55% B
  - 40-50 min: Hold at 45% A, 55% B
  - 50.1-60 min: Return to initial conditions (60% A, 40% B) and equilibrate.[18]
- Sample Preparation: Dissolve the rapamycin sample in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.

| Parameter    | Condition 1                                                              | Condition 2                               |
|--------------|--------------------------------------------------------------------------|-------------------------------------------|
| Column       | Medium-spectrum red RD-C18<br>(4.6 x 105 mm, 3.0 $\mu$ m)                | C8 (4.6 x 15 mm, 5 $\mu$ m)               |
| Mobile Phase | A: MeOH/ACN/H <sub>2</sub> O (0-5:15-20:75-80) B: MeOH/ACN (40-50:50-60) | Isocratic: Methanol/Water (80:20 v/v)     |
| Flow Rate    | 0.8-1.2 mL/min                                                           | 1.0 mL/min                                |
| Temperature  | 45-55 °C                                                                 | 57 °C                                     |
| Detection    | Not specified (UV typical)                                               | UV at 277 nm                              |
| Elution      | Gradient                                                                 | Isocratic                                 |
| Reference    | <a href="#">[18]</a>                                                     | <a href="#">[25]</a> <a href="#">[27]</a> |

## Experimental Protocol 2: LC-MS/MS for Metabolite Quantification in Blood

This protocol outlines a method for the sensitive and specific quantification of sirolimus and its metabolites in blood, adapted from published clinical assays.[\[28\]](#)[\[29\]](#)

- Sample Preparation (Solid Phase Extraction):
  - To 1 mL of whole blood, add an internal standard (e.g., an analog like 28-O-acetyl sirolimus).[\[28\]](#)
  - Lyse the cells and precipitate proteins using a suitable agent (e.g., zinc sulfate/methanol).
  - Centrifuge to pellet the precipitate.
  - Load the supernatant onto a C18 SPE column.
  - Wash the column to remove interferences (e.g., with water and methanol/water mixtures).
  - Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

- Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
- LC-MS/MS System: An HPLC system coupled to a triple-stage quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 analytical column (e.g., 4.0 x 150 mm).[28]
- Mobile Phase: Isocratic elution with Methanol/1% Formic Acid (90:10 v/v).[28]
- Flow Rate: 0.5-0.8 mL/min.
- Ionization Mode: ESI, positive ion mode.
- Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
  - Example Transition for a Demethylated Metabolite: The precursor ion would be the  $[M+Na]^+$  or  $[M+NH_4]^+$  adduct of **7-O-demethyl rapamycin** (e.g., m/z 922.5 for the sodium adduct). The product ion would be a characteristic fragment resulting from collision-induced dissociation.
- Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of quantification can reach levels as low as 0.25  $\mu$ g/L.[28][29]

## Structural Elucidation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural confirmation of rapamycin and its related substances.[30] A complete assignment of proton ( $^1H$ ) and carbon ( $^{13}C$ ) NMR spectra, supported by 2D NMR experiments (like COSY, HSQC, and HMBC), is necessary to unambiguously identify the structure of **7-O-demethyl rapamycin** and differentiate it from other isomers.[31] This is particularly crucial for qualifying reference standards.

## Conclusion

**7-O-demethyl rapamycin** is a molecule of significant interest in the pharmaceutical sciences, representing a key intersection of drug metabolism, manufacturing, and quality control. As a primary human metabolite, its study is essential for a complete understanding of rapamycin's pharmacokinetics and safety profile. As a process-related impurity, its diligent control through robust purification and analytical validation is fundamental to guaranteeing the quality and consistency of the final drug product. The methodologies detailed in this guide, from chromatography and mass spectrometry to NMR, provide the necessary tools for researchers and developers to effectively characterize, quantify, and control this critical rapamycin-related substance.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preparation method of 7-O-demethylated rapamycin - Eureka | Patsnap [eureka.patsnap.com]
- 2. Human Metabolism of Sirolimus Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. 7-O-Desmethyl Rapamycin - LKT Labs [lktlabs.com]
- 7. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-O-Demethyl Rapamycin | 151519-50-5 | SynZeal [synzeal.com]
- 9. 7-O-Demethyl Rapamycin (~80%) | LGC Standards [lgcstandards.com]
- 10. 7-O-Desmethyl Rapamycin - LKT Labs [bioscience.co.uk]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 7-O-Demethyl Rapamycin (~80%) | CymitQuimica [cymitquimica.com]
- 13. researchgate.net [researchgate.net]

- 14. [accessdata.fda.gov](#) [accessdata.fda.gov]
- 15. Structural identification of three metabolites and a degradation product of the macrolide immunosuppressant sirolimus (rapamycin) by electrospray-MS/MS after incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [rapamycin.news](#) [rapamycin.news]
- 17. [accessdata.fda.gov](#) [accessdata.fda.gov]
- 18. CN115097046B - Method for separating rapamycin and impurities thereof - Google Patents [patents.google.com]
- 19. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
- 20. [dacemirror.sci-hub.se](#) [dacemirror.sci-hub.se]
- 21. [experts.umn.edu](#) [experts.umn.edu]
- 22. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [alfa-chemistry.com](#) [alfa-chemistry.com]
- 24. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [researchgate.net](#) [researchgate.net]
- 26. [saudijournals.com](#) [saudijournals.com]
- 27. [brieflands.com](#) [brieflands.com]
- 28. Sensitive and specific quantification of sirolimus (rapamycin) and its metabolites in blood of kidney graft recipients by HPLC/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. [academic.oup.com](#) [academic.oup.com]
- 30. Revised NMR assignments for rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-O-Demethyl rapamycin as a rapamycin impurity and metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15560729#7-o-demethyl-rapamycin-as-a-rapamycin-impurity-and-metabolite\]](https://www.benchchem.com/product/b15560729#7-o-demethyl-rapamycin-as-a-rapamycin-impurity-and-metabolite)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)